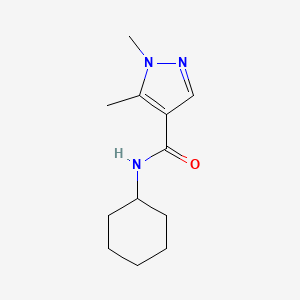
1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide, also known as DPCPX, is a selective antagonist for the adenosine A1 receptor. It is a highly potent and specific antagonist that has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes.
Mécanisme D'action
1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide acts as a competitive antagonist for the adenosine A1 receptor, blocking the binding of adenosine and preventing its downstream signaling pathways. This leads to a decrease in the inhibitory effects of adenosine on neurotransmitter release, resulting in increased neuronal activity.
Biochemical and Physiological Effects:
1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of blood pressure, and the modulation of insulin secretion. It has also been shown to have anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide in lab experiments is its high potency and specificity for the adenosine A1 receptor, which allows for precise manipulation of adenosine signaling pathways. However, one limitation is that it may not accurately reflect the effects of adenosine A1 receptor inhibition in vivo, as other factors may also be involved.
Orientations Futures
There are a number of future directions for research involving 1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide, including the investigation of its potential therapeutic applications in cardiovascular disease, neurodegenerative disorders, and cancer. Additionally, further research is needed to elucidate the precise mechanisms underlying its biochemical and physiological effects, as well as its potential interactions with other signaling pathways.
Méthodes De Synthèse
1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of 1,3-dimethyluric acid with 2-amino-2-methylpropanol in the presence of a coupling agent, followed by the reaction with 4-chloropyrazolecarboxylic acid. The enzymatic synthesis involves the use of adenosine deaminase and xanthine oxidase to convert adenosine to 1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide.
Applications De Recherche Scientifique
1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes, including cardiovascular disease, neurodegenerative disorders, and cancer. It has been shown to have a protective effect on the heart during ischemia-reperfusion injury and to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)5-11-10(14)9-6-12-13(4)8(9)3/h6-7H,5H2,1-4H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQSXCKFVOAWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-N-(2-methylpropyl)pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B7459369.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)
![4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B7459394.png)




![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)

![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)